Deutetrabenazine - 1392826-25-3

Deutetrabenazine

Catalog Number: EVT-267084
CAS Number: 1392826-25-3
Molecular Formula: C19H27NO3
Molecular Weight: 317.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Deutetrabenazine is a deuterated form of tetrabenazine. [] It is classified as a vesicular monoamine transporter type 2 (VMAT2) inhibitor. [] In scientific research, deutetrabenazine serves as a valuable tool for investigating the role of VMAT2 in various neurological processes and exploring its potential therapeutic applications in a range of movement disorders.

Synthesis Analysis

The synthesis of deutetrabenazine involves replacing specific hydrogen atoms in the tetrabenazine molecule with deuterium, a heavier isotope of hydrogen. [] This deuteration process modifies the metabolic pathway of tetrabenazine without altering its target pharmacology. []

Molecular Structure Analysis

Deutetrabenazine and tetrabenazine share a similar core structure. [] The key difference lies in the presence of two trideuteromethoxy groups in deutetrabenazine, replacing the two methoxy groups found in tetrabenazine. [] This deuterium substitution at specific sites, particularly at CYP2D6 enzymatic targets on the tetrabenazine molecule, is crucial for influencing the drug's pharmacokinetic properties. []

Mechanism of Action

Deutetrabenazine acts as a reversible inhibitor of VMAT2. [] VMAT2 is responsible for transporting monoamines, such as dopamine, norepinephrine, serotonin, and histamine, from the cytoplasm into synaptic vesicles within presynaptic neurons. [] By inhibiting VMAT2, deutetrabenazine reduces the packaging and release of these neurotransmitters into the synaptic cleft. [, , ] This mechanism is believed to contribute to its therapeutic effects in hyperkinetic movement disorders characterized by excessive dopaminergic activity.

Physical and Chemical Properties Analysis

The deuterium substitution in deutetrabenazine leads to altered pharmacokinetic properties compared to tetrabenazine. [, ] Notably, deutetrabenazine exhibits a longer half-life and reduced peak-to-trough fluctuations of its active metabolites, α‐dihydrotetrabenazine (α‐HTBZ) and β‐dihydrotetrabenazine (β‐HTBZ). [] These differences allow for less frequent dosing of deutetrabenazine, potentially improving patient compliance. []

Applications
  • Investigating the role of VMAT2 in neurological disorders: Researchers utilize deutetrabenazine to explore the functions of VMAT2 and its involvement in the pathophysiology of movement disorders. [] This research contributes to a deeper understanding of the underlying mechanisms and potential therapeutic targets.
  • Developing treatment strategies for hyperkinetic movement disorders: Deutetrabenazine's VMAT2 inhibition has proven to be effective in managing chorea associated with Huntington’s disease [, , , , , , ]. Researchers are exploring its potential for treating other hyperkinetic movement disorders such as tardive dyskinesia [, , , , , , , , , , , , , , , , , , , , , , ] and Tourette syndrome [, ].
Future Directions
  • Optimizing dosing regimens and treatment strategies: Further research is needed to refine dosing protocols and personalize treatment plans based on individual patient characteristics and disease severity. []
  • Exploring efficacy in other movement disorders: Investigations into deutetrabenazine's potential for treating other hyperkinetic movement disorders, such as dystonia and myoclonus, are warranted. []
  • Investigating long-term effects and safety profiles: Continued monitoring of long-term safety and efficacy in patients receiving deutetrabenazine is essential. [, , , ]
  • Understanding the role of deuteration in drug efficacy: Further research is required to fully elucidate the impact of deuterium substitution on the pharmacokinetic and pharmacodynamic properties of deutetrabenazine and other deuterated drugs. []
  • Developing novel VMAT2 inhibitors: Inspired by deutetrabenazine, researchers are exploring the development of new VMAT2 inhibitors with improved efficacy, safety, and tolerability profiles. []

Tetrabenazine

Compound Description: Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used for treating hyperkinetic movement disorders. It depletes presynaptic dopamine by reversibly binding to VMAT2. []

α-Dihydrotetrabenazine (α-HTBZ)

Compound Description: α-HTBZ is an active metabolite of both tetrabenazine and deutetrabenazine. It contributes to the therapeutic effect by inhibiting VMAT2. [, , ]

Relevance: α-HTBZ is a key metabolite shared by both deutetrabenazine and tetrabenazine, responsible for their pharmacological activity. Comparing the pharmacokinetic profiles of these metabolites clarifies the improved properties of deutetrabenazine, such as a longer half-life and lower peak-to-trough fluctuations. [, , ]

β-Dihydrotetrabenazine (β-HTBZ)

Compound Description: β-HTBZ is another active metabolite of both tetrabenazine and deutetrabenazine, also contributing to the VMAT2 inhibitory effect. [, , ]

Relevance: Similar to α-HTBZ, β-HTBZ plays a crucial role in the therapeutic action of both deutetrabenazine and tetrabenazine. Studying its pharmacokinetics alongside α-HTBZ allows researchers to comprehensively assess and compare the overall exposure and fluctuations of these active metabolites in the context of both drugs. [, , ]

Valbenazine

Compound Description: Valbenazine is another VMAT2 inhibitor approved for the treatment of tardive dyskinesia (TD) in adults. [, , ]

Relevance: Valbenazine and deutetrabenazine share the same mechanism of action as VMAT2 inhibitors and are both approved for treating TD. They differ in their dosing regimen, with valbenazine typically administered once daily and deutetrabenazine twice daily. [, , ] Additionally, studies have compared the cost-effectiveness of these two drugs. []

Properties

CAS Number

1392826-25-3

Product Name

Tetrabenazine-d6

IUPAC Name

9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3

InChI Key

MKJIEFSOBYUXJB-UHFFFAOYSA-N

SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC

Solubility

Sparingly soluble
Sparingly soluble in water
Soluble in ethanol
3.61e-01 g/L

Synonyms

SD809; SD-809; SD 809; GTPL8707; GTPL-8707; GTPL 8707; Deutetrabenazine; Tetrabenazine-d6; Austedo

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C2C3CC(=O)C(CN3CCC2=C1)CC(C)C)OC([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.